molecular formula C12H15NO4 B8397827 Dimethyl 2-(4-Aminophenyl)Succinate

Dimethyl 2-(4-Aminophenyl)Succinate

Cat. No.: B8397827
M. Wt: 237.25 g/mol
InChI Key: INCXESCESPNMAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(4-Aminophenyl)Succinate is a succinate ester derivative featuring a 4-aminophenyl substituent at the second position of the succinic acid backbone. The compound’s structure combines an aromatic amine group with a diester framework, which may influence its physicochemical properties, such as solubility, stability, and bioavailability. The 4-aminophenyl group is a recurring pharmacophore in medicinal chemistry, often linked to enhanced biological activity due to its electron-donating properties and ability to participate in hydrogen bonding .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

dimethyl 2-(4-aminophenyl)butanedioate

InChI

InChI=1S/C12H15NO4/c1-16-11(14)7-10(12(15)17-2)8-3-5-9(13)6-4-8/h3-6,10H,7,13H2,1-2H3

InChI Key

INCXESCESPNMAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)N)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Antitumor Activity: Benzothiazole vs. Succinate Esters

Benzothiazole derivatives (e.g., 2-(4-aminophenyl)benzothiazole) exhibit potent antitumor activity due to their planar aromatic systems, which facilitate DNA intercalation or kinase inhibition . In contrast, the succinate ester backbone in this compound may reduce direct DNA interaction but improve cell membrane permeability due to increased lipophilicity. The ester groups could also serve as prodrug motifs, enabling hydrolysis to active metabolites in vivo.

Antimicrobial Activity: Hydrazides vs. Esters

Hydrazide derivatives with 4-aminophenyl substituents (e.g., N'-[1-(4-aminophenyl)ethylidene]acetohydrazide) demonstrate broad-spectrum antimicrobial activity, likely via disruption of microbial cell wall synthesis or enzyme inhibition . The hydrazide group’s nucleophilic nature enhances binding to bacterial targets, whereas the ester groups in this compound might limit such interactions but improve pharmacokinetic profiles.

Pharmacokinetic and ADMET Considerations

  • Hydrazides : Moderate oral bioavailability but susceptibility to hydrolysis in acidic environments .
  • Succinate Esters: Likely favorable ADMET properties due to esterase-mediated hydrolysis, though the 4-aminophenyl group may raise concerns about genotoxicity.

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